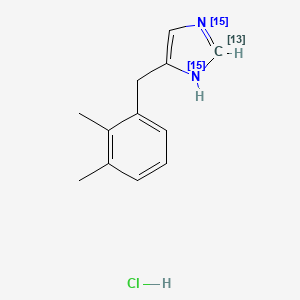

Detomidine-13C,15N2 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Detomidine-13C,15N2 Hydrochloride is a labeled analogue of Detomidine, an imidazole derivative and α2-adrenergic agonist. It is primarily used as a sedative for large animals, especially horses. The compound is characterized by the incorporation of stable isotopes, carbon-13 and nitrogen-15, which makes it valuable for various research applications .

Preparation Methods

The preparation of Detomidine-13C,15N2 Hydrochloride involves several synthetic steps. One method includes the addition reaction of (2,3-dimethylphenyl) magnesium bromide with formaldehyde of 1H imidazoles, followed by a reduction reaction with isopropanol in the presence of concentrated hydrochloric acid . This method is noted for its simplicity, high yield, and cost-effectiveness.

Chemical Reactions Analysis

Detomidine-13C,15N2 Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include formaldehyde, isopropanol, and concentrated hydrochloric acid.

Scientific Research Applications

Detomidine-13C,15N2 Hydrochloride is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

Proteomics Research: It is used as a biochemical tool for studying protein interactions and functions.

Metabolic Research: The stable isotopes allow researchers to study metabolic pathways in vivo safely.

Environmental Studies: It serves as a standard for detecting environmental pollutants.

Clinical Diagnostics: Used in imaging, diagnosis, and newborn screening

Mechanism of Action

Detomidine-13C,15N2 Hydrochloride exerts its effects by acting as an α2-adrenergic agonist. It binds to presynaptic α2-adrenoceptors, inhibiting the release of norepinephrine. This action results in sedation, analgesia, and muscle relaxation. The compound’s mechanism involves the central nervous system, where it inhibits the transfer of pain impulses .

Comparison with Similar Compounds

Detomidine-13C,15N2 Hydrochloride is compared with other α2-adrenergic agonists such as:

Xylazine: Another veterinary sedative with similar applications but different pharmacokinetic properties.

Medetomidine: Used in both veterinary and human medicine, known for its higher potency.

Dexmedetomidine: A more selective α2-adrenergic agonist used for sedation in intensive care settings

This compound stands out due to its stable isotope labeling, making it uniquely valuable for research applications.

Properties

Molecular Formula |

C12H15ClN2 |

|---|---|

Molecular Weight |

225.69 g/mol |

IUPAC Name |

5-[(2,3-dimethylphenyl)methyl]-(213C,1,3-15N2)1H-imidazole;hydrochloride |

InChI |

InChI=1S/C12H14N2.ClH/c1-9-4-3-5-11(10(9)2)6-12-7-13-8-14-12;/h3-5,7-8H,6H2,1-2H3,(H,13,14);1H/i8+1,13+1,14+1; |

InChI Key |

OIWRDXKNDCJZSM-BGIYLATFSA-N |

Isomeric SMILES |

CC1=C(C(=CC=C1)CC2=C[15N]=[13CH][15NH]2)C.Cl |

Canonical SMILES |

CC1=C(C(=CC=C1)CC2=CN=CN2)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.